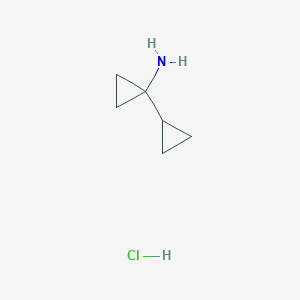1,1'-BI(Cyclopropyl)-1-amine hydrochloride
CAS No.: 882402-13-3
Cat. No.: VC7867700
Molecular Formula: C6H12ClN
Molecular Weight: 133.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882402-13-3 |
|---|---|
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.62 |
| IUPAC Name | 1-cyclopropylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H |
| Standard InChI Key | AOPYBRLTXWCZAV-UHFFFAOYSA-N |
| SMILES | C1CC1C2(CC2)N.Cl |
| Canonical SMILES | C1CC1C2(CC2)N.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its IUPAC name, 1-cyclopropylcyclopropan-1-amine hydrochloride, reflects the presence of two cyclopropane rings bonded to a central amine group, which is protonated as a hydrochloride salt. Key structural features include:
-
SMILES Notation:
C1CC1C2(CC2)N.Cl
The bicyclic framework imposes significant steric strain, which influences reactivity and stability. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (106.7 Ų) and [M+Na]⁺ (118.6 Ų) highlight its compact geometry .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles confirm its structure. For example, the hydrochloride salt exhibits a distinct ¹H NMR signal at δ 5.27 ppm (t, 1H) in dimethyl sulfoxide (DMSO), correlating with the amine proton .
Synthesis and Manufacturing
Primary Synthetic Routes
The hydrochloride salt is typically synthesized via acid-catalyzed deprotection of tert-butyl carbamates. A representative protocol involves:
-
Reacting tert-butyl (1-hydroxymethylcyclopropyl)carbamidate with HCl in dioxane (4 M) at 20°C for 15 hours .
-
Evaporating the solvent to isolate the product as a white solid (45–55% yield) .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Solvent | 1,4-Dioxane |
| Catalyst | HCl (4 M) |
| Reaction Time | 15 hours |
This method avoids high-pressure or high-temperature conditions, making it scalable for industrial applications.
Alternative Approaches
Recent advancements include reductive cyclopropanation using bismuth photocatalysis, though this remains exploratory .
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C) to release hydrogen chloride, carbon oxides, and nitrogen oxides . It is incompatible with strong oxidizing agents, necessitating storage in inert environments .
Solubility and Partitioning
| Property | Value |
|---|---|
| Water Solubility | 12.3 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.31 |
| Refractive Index | 1.59 |
Its moderate solubility in polar solvents like water and DMSO facilitates use in aqueous reaction systems.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
1,1'-Bi(cyclopropyl)-1-amine hydrochloride serves as a precursor for kinase inhibitors and anticancer agents. For example:
-
It is coupled with pyrazine derivatives to form 6-(4-chlorophenyl)-5-(2-methoxyethoxy)pyrazine-2-carboxamide, a compound evaluated for tyrosine kinase inhibition .
-
In thieno[3,2-d]pyrimidine syntheses, it introduces cyclopropyl motifs that enhance metabolic stability .
Role in Material Science
The strained cyclopropane rings make it a candidate for metal-organic frameworks (MOFs) and photocatalysts. Bismuth complexes derived from this amine show promise in light-driven cyclopropanation reactions .
| Hazard Category | GHS Code |
|---|---|
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Respiratory Irritation | H335 |
| Oral Toxicity | H302 |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
-
Ventilation: Use fume hoods to minimize inhalation exposure .
-
First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
| Condition | Specification |
|---|---|
| Temperature | 2–8°C |
| Container | Airtight glass vial |
| Incompatibilities | Strong oxidizers |
Future Directions and Research Gaps
-
Stereoselective Synthesis: Current methods yield racemic mixtures. Developing enantioselective routes could unlock applications in chiral drug design.
-
Toxicological Profiling: Limited data exist on chronic exposure effects. In vivo studies are needed to assess carcinogenic potential.
-
Advanced Catalysis: Expanding its role in photocatalytic systems, particularly for C–H functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume